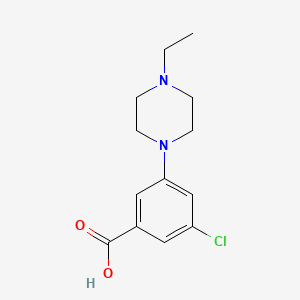![molecular formula C12H12FNS B12081592 {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine is a compound that features a thiophene ring, a fluorine atom, and an amine group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . The presence of the fluorine atom can enhance the compound’s stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-fluorinated or de-thiophenated products
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene ring.
Uniqueness
{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine is unique due to the presence of the fluorine atom, which can enhance its stability and biological activity compared to other thiophene derivatives .
Properties
Molecular Formula |
C12H12FNS |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-(3-fluoro-4-thiophen-3-ylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C12H12FNS/c1-14-7-9-2-3-11(12(13)6-9)10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
WJWWDKHEVOPXPV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)C2=CSC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


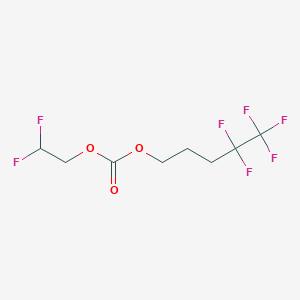
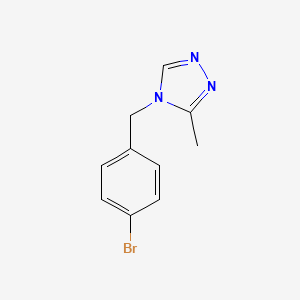

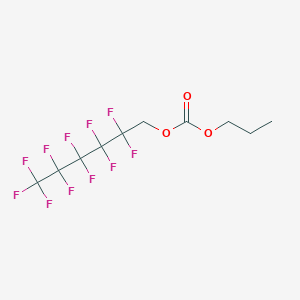

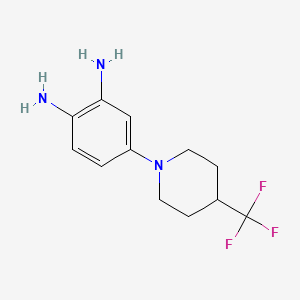
![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
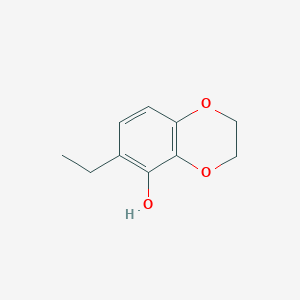

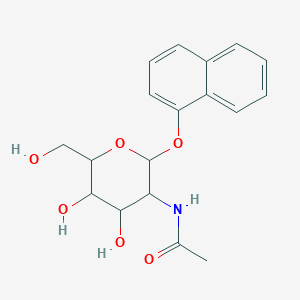
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)

![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)
